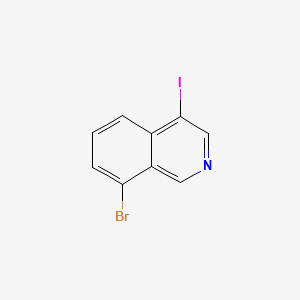

8-Bromo-4-iodoisoquinoline

Description

BenchChem offers high-quality 8-Bromo-4-iodoisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-4-iodoisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrIN |

|---|---|

Molecular Weight |

333.95 g/mol |

IUPAC Name |

8-bromo-4-iodoisoquinoline |

InChI |

InChI=1S/C9H5BrIN/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H |

InChI Key |

NTKQWIVEEFNVLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)Br)I |

Origin of Product |

United States |

Foundational & Exploratory

8-Bromo-4-iodoisoquinoline chemical structure and properties

Title: Technical Whitepaper: 8-Bromo-4-iodoisoquinoline – A Scaffold for Orthogonal Functionalization in Drug Discovery

Executive Summary: 8-Bromo-4-iodoisoquinoline is a high-value heteroaromatic building block characterized by its dual-halogen substitution pattern. This specific arrangement—an iodine atom at the reactive C4 position and a bromine atom at the more robust C8 position—enables "orthogonal functionalization."[1] This property allows medicinal chemists to sequentially install distinct molecular modules (e.g., pharmacophores, linkers, or solubility tags) with high regioselectivity, making it an essential scaffold in the synthesis of kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras).[1]

Part 1: Chemical Profile & Properties[2]

1.1 Structural Identification The molecule consists of an isoquinoline bicyclic core substituted with bromine at the benzenoid ring (position 8) and iodine at the pyridinoid ring (position 4).[1]

| Property | Data | Notes |

| IUPAC Name | 8-Bromo-4-iodoisoquinoline | |

| Molecular Formula | C₉H₅BrIN | |

| Molecular Weight | 333.95 g/mol | Calculated based on standard atomic weights. |

| Appearance | Pale yellow to tan solid | Typical of halogenated isoquinolines.[1] |

| Solubility | DMSO, DMF, DCM, Chloroform | Low solubility in water/alcohols.[1] |

| Key Identifier | Patent Ref: WO2023249970A1 | Cited as intermediate in CDK2 degrader synthesis.[1] |

1.2 Electronic Properties

-

C4-Position (Iodine): The C4 position is electronically enriched relative to the C1/C3 positions but is the preferred site for electrophilic substitution in the neutral ring.[1] The C-I bond here is highly labile toward Pd(0) oxidative addition due to the weaker bond dissociation energy (approx. 53 kcal/mol) compared to C-Br.[1]

-

C8-Position (Bromine): Located on the benzenoid ring, this position behaves similarly to a meta-substituted bromobenzene. The C-Br bond is stronger (approx. 68 kcal/mol) and sterically shielded by the peri-hydrogen at C1, requiring higher activation energy for cross-coupling.[1]

Part 2: Synthesis Strategy

2.1 Retrosynthetic Analysis The most efficient route utilizes 8-bromoisoquinoline as the starting material.[1] Direct halogenation of the isoquinoline core selectively targets the C4 position under controlled electrophilic conditions.[1][2]

2.2 Recommended Synthetic Route

-

Precursor: 8-Bromoisoquinoline (Commercial or synthesized via Sandmeyer reaction from 8-aminoisoquinoline).

-

Conditions: Acetonitrile (MeCN) or Acidic Media (TFA/H₂SO₄).[1]

Mechanism: The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1] The nitrogen lone pair is often protonated or complexed (e.g., with Lewis acids or Boc₂O as seen in "dearomatization" strategies) to deactivate the ring slightly, preventing polymerization, while directing the electrophile (I⁺) to the C4 beta-position.[1]

Caption: Electrophilic iodination pathway for the synthesis of 8-bromo-4-iodoisoquinoline.

Part 3: Orthogonal Reactivity & Applications

3.1 The "Traffic Light" Coupling Strategy The core value of this scaffold is the ability to react at C4 and C8 sequentially without protecting groups.[1]

-

Step 1 (Green Light - C4): Suzuki-Miyaura Coupling at Room Temperature.

-

The C4-I bond reacts with boronic acids using mild Pd catalysts (e.g., Pd(PPh₃)₄) and weak bases (Na₂CO₃). The C8-Br bond remains intact.[1]

-

-

Step 2 (Amber Light - C8): Buchwald-Hartwig or Sonogashira at Elevated Temp.

-

Once C4 is substituted, the C8-Br bond is activated using stronger conditions (e.g., Pd₂(dba)₃, XPhos, Cs₂CO₃, 100°C) to install the second moiety.[1]

-

3.2 Experimental Protocol: Selective C4-Arylation

-

Objective: Selective coupling of Phenylboronic acid to C4-I.

-

Reagents: 8-Bromo-4-iodoisoquinoline (1.0 eq), Phenylboronic acid (1.1 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).[1]

-

Procedure:

Caption: Sequential orthogonal functionalization strategy utilizing reactivity differences between C4-I and C8-Br.

Part 4: Safety & Handling

-

Hazards: Like many halo-isoquinolines, this compound is likely a skin and eye irritant (H315, H319).[1] It may cause respiratory irritation (H335).[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent iodine homolysis).[1]

References

-

Synthesis of Halogenated Isoquinolines

-

Application in Drug Discovery (CDK2 Degraders)

-

General Isoquinoline Reactivity

Sources

Precision Engineering of the Isoquinoline Scaffold: A Technical Guide to Dihalogenated Building Blocks in Drug Discovery

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutics, from the vasodilator Papaverine to the anesthetic Quinisocaine and modern antiviral agents like Saquinavir .[1][2] In the context of fragment-based drug discovery (FBDD) and high-throughput library generation, dihalogenated isoquinolines represent a strategic "force multiplier."

These building blocks—specifically 1,3-dichloroisoquinoline and 5,8-dibromoisoquinoline —possess innate electronic biases that allow for regioselective sequential functionalization . By exploiting the differential reactivity between the C1 (imino-like) and C3 (vinyl-like) positions, or the carbocyclic C5/C8 positions, medicinal chemists can rapidly access structurally complex, non-symmetric bis-aryl systems without the need for protecting groups. This guide provides a technical roadmap for synthesizing, handling, and deploying these blocks to accelerate lead optimization.

Part 1: Strategic Value & Regioselectivity

The utility of dihalogenated isoquinolines lies in their predictable electronic asymmetry. Unlike symmetric scaffolds (e.g., pyrazine), the isoquinoline ring offers a gradient of reactivity that can be tuned by catalyst and ligand selection.

The Reactivity Map

The nitrogen atom at position 2 exerts a profound electronic influence on the heterocyclic ring:

-

C1 Position (High Reactivity): Located

to the nitrogen, this position is highly electron-deficient. It is most susceptible to oxidative addition by Pd(0) species and nucleophilic aromatic substitution ( -

C3 Position (Moderate Reactivity): Located

to the nitrogen, it mimics a vinyl chloride. It is significantly less reactive than C1, allowing for chemoselective transformations. -

C4 Position: Electron-rich relative to C1/C3; typically the site of electrophilic aromatic substitution (e.g., bromination) if not already halogenated.

-

C5/C8 Positions: Located on the carbocyclic ring. Functionalization here often requires specific bromination conditions (e.g., superacidic media) or the use of pre-functionalized precursors.

Visualization: Sequential Functionalization Logic

The following diagram illustrates the decision tree for sequentially functionalizing a 1,3-dihalogenated core.

Figure 1: The logic of sequential cross-coupling. The electronic activation at C1 allows it to react exclusively under mild conditions, leaving the C3 chloride intact for a subsequent, more forcing reaction.

Part 2: Core Building Blocks & Synthesis

While many blocks are commercially available, in-house synthesis often ensures higher purity and allows for the introduction of isotopic labels or specific substitution patterns.

Table 1: Comparative Profile of Key Building Blocks

| Building Block | Structure | Key Reactivity Feature | Primary Application |

| 1,3-Dichloroisoquinoline | Heterocyclic Dihalo | C1 >> C3 selectivity. C1 reacts at RT; C3 requires heat/ligands. | Kinase inhibitors, bi-aryl scaffolds. |

| 1,4-Dichloroisoquinoline | Heterocyclic Dihalo | C1 > C4 selectivity. C4 is sterically distinct but electronically less activated than C1. | Tricyclic fused systems. |

| 5,8-Dibromoisoquinoline | Carbocyclic Dihalo | C5/C8 equivalence (approx). Harder to differentiate regiochemically without steric bias. | DNA intercalators, quinone precursors. |

| 1,6-Dichloroisoquinoline | Hybrid Dihalo | C1 >> C6 selectivity. Exploits hetero- vs. carbocyclic bond strengths. | "Long-range" substitution vectors. |

Part 3: Experimental Protocols

The following protocols are designed to be self-validating. The use of internal standards (e.g., 1,3,5-trimethoxybenzene) during reaction monitoring is recommended to quantify conversion yields accurately.

Protocol A: Synthesis of 1,3-Dichloroisoquinoline

This protocol utilizes the chlorodehydration of homophthalimide. Safety Note:

Reagents:

-

Homophthalimide (Isoquinoline-1,3(2H,4H)-dione): 10.0 g (62 mmol)

-

Phosphorus Oxychloride (

): 40 mL (Excess) -

Acetonitrile (

): 20 mL (Solvent aid) -

HCl gas (generated in situ or via dropwise water addition to

- Use Caution)

Methodology:

-

Setup: Charge a 250 mL round-bottom flask (RBF) with homophthalimide. Fit with a reflux condenser and a drying tube (

). -

Addition: Add

carefully. If the slurry is too thick, add dry acetonitrile. -

Reaction: Heat the mixture to reflux (

C). The solid will dissolve, turning the solution yellow/orange. -

Monitoring: Monitor by TLC (20% EtOAc/Hexanes). Starting material (

) converts to product ( -

Workup (Critical):

-

Isolation: Extract with

( -

Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc 95:5) to yield white needles.[4]

Validation Criteria:

-

1H NMR (CDCl3): Singlet at

7.75 ppm (C4-H). No broad NH peak. -

Melting Point: 122–124°C.

Protocol B: Regioselective C1-Suzuki Coupling

This protocol demonstrates the selective arylation of C1, leaving C3 intact.

Reagents:

-

1,3-Dichloroisoquinoline: 1.0 equiv

-

Arylboronic acid: 1.1 equiv

- : 3-5 mol%

- (2M aqueous): 2.0 equiv

-

DME (Dimethoxyethane): 0.2 M concentration

Methodology:

-

Degassing: Combine solvent and base in the reaction vessel. Sparge with Argon for 15 mins.

-

Catalyst Addition: Add the isoquinoline, boronic acid, and Pd catalyst under an Argon counter-flow.

-

Reaction: Heat to

C. Do not overheat. C3 coupling begins to compete above -

Monitoring: Reaction is usually complete in 2–4 hours. Look for the disappearance of the starting dichloride.

-

Workup: Dilute with water, extract with EtOAc.

-

Purification: Flash chromatography.

Why this works (Expert Insight): The oxidative addition of Pd(0) into the C-Cl bond is the rate-determining step. The C1-Cl bond is weakened by the adjacent nitrogen's inductive withdrawal (

Part 4: Applications & Case Studies

Kinase Inhibitor Scaffolds

The 1-aryl-3-chloroisoquinoline intermediate generated in Protocol B is a potent template for kinase inhibitors. The remaining C3-Cl handle can be displaced by amines (via Buchwald-Hartwig coupling) to introduce solubilizing groups (e.g., piperazines), a common motif in drugs like Bosutinib .

Polycyclic Aromatic Hydrocarbons (PAHs)

Dihalogenated isoquinolines serve as precursors for fusing additional rings. For instance, 1,3-dichloroisoquinoline can undergo tandem Sonogashira coupling/cyclization sequences to form complex fused heteroaromatic systems found in organic electronics and advanced intercalating chemotherapy agents.

Isoquinoline-5,8-diones (Anticancer)

Derivatives synthesized from 5,8-dibromoisoquinoline precursors are often oxidized to isoquinoline-5,8-diones . These quinone-like structures exhibit potent cytotoxicity against resistant tumor lines (MDR) by inducing reactive oxygen species (ROS) formation, mimicking the mechanism of doxorubicin but with a distinct pharmacokinetic profile.

References

-

Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Medicinal Chemistry. [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation. Molecules. [Link]

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Synthetic Communications. [Link]

-

Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry. [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. [Link]

Sources

Precision Engineering of Heteroaryl Dihalide Scaffolds: A Guide to Regioselective Functionalization

Topic: Heteroaryl Dihalide Scaffolds for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Senior Researchers & Medicinal Chemists

Executive Summary

In the architecture of modern drug discovery, heteroaryl dihalides are not merely reagents; they are the "gatekeepers" of chemical space. Scaffolds such as 2,4-dichloropyrimidine and 2,6-dichloropyridine offer dual electrophilic handles that, when manipulated with precision, allow for the rapid generation of diverse libraries, fragment growing, and the construction of complex modalities like PROTACs.

This guide moves beyond basic reactivity trends to address the critical challenge : controlling the site-selectivity of the first functionalization event. We analyze the interplay between intrinsic electronic bias and catalyst-controlled overrides, providing actionable protocols to access "impossible" substitution patterns.

Part 1: The Mechanistic Hierarchy of Selectivity

To master dihalide scaffolds, one must first understand the forces governing their reactivity. Selectivity is a competition between Bond Dissociation Energy (BDE) , LUMO coefficient magnitude , and Steric Environment .

Intrinsic Electronic Bias (Substrate Control)

In nucleophilic aromatic substitution (

-

The Alpha-Effect: Halogens adjacent to nitrogen (

-position) are generally activated due to inductive electron withdrawal ( -

The Para-Like Effect: Positions conjugated to the nitrogen (e.g., C4 in pyrimidine) are significantly more electrophilic than meta-positions due to resonance stabilization of the Meisenheimer complex (

) or the pre-transition state complex (Pd-catalysis).

The Reactivity Matrix

The following table summarizes the intrinsic reactivity order for key scaffolds under standard conditions.

| Scaffold | Structure | Reactivity Order ( | Reactivity Order (Pd-Catalysis) | Mechanistic Driver |

| 2,4-Dichloropyrimidine | Pyrimidine | C4 | C4 > C2 | C4 is para-like to N1; C2 is hindered by flanking nitrogens. |

| 2,4-Dibromopyridine | Pyridine | C2 | C2 > C4 | C2 is adjacent to N; inductive effect dominates. |

| 2,6-Dichloropyridine | Pyridine | Equivalent | Equivalent | Symmetric until first substitution. |

| 4,6-Dichloropyrimidine | Pyrimidine | Equivalent | Equivalent | Symmetric until first substitution. |

Visualization: The Selectivity Decision Tree

The following diagram illustrates the logical flow for determining reaction conditions based on the desired substitution pattern for a 2,4-dihalo system.

Figure 1: Decision matrix for the regioselective functionalization of 2,4-dihaloheterocycles.

Part 2: The 2,4-Dichloropyrimidine Paradigm[1][2]

The 2,4-dichloropyrimidine scaffold is ubiquitous in kinase inhibitors (e.g., Pazopanib , Brigatinib ). Its functionalization is a classic study in controlling regioselectivity.

The Standard Route: C4-Selective Functionalization

Under both

-

Mechanism: The C4 position is para-like to N1 and ortho-like to N3. The intermediate Meisenheimer complex formed by attack at C4 is more stable than that at C2 due to the ability to delocalize the negative charge onto N1 without disrupting aromaticity as severely as C2 attack (which places charge on C5 or requires disruption of both N atoms).

-

Pd-Catalysis: Oxidative addition occurs faster at the less sterically hindered and more electron-deficient C4-Cl bond [1].

The "Inverted" Route: C2-Selective Functionalization

Accessing the C2-substituted product first is synthetically challenging but high-value.

-

Strategy A: Ligand Control. Recent studies indicate that bulky ligands (e.g., PAd2nBu) or specific NHC ligands can invert selectivity by sterically shielding the C4 position or altering the active Pd species [2].

-

Strategy B: Pd-Cluster Catalysis. Evidence suggests that while mononuclear Pd species favor C2 in pyridines, multinuclear Pd clusters can switch selectivity.[1][2] Conversely, in pyrimidines, specific conditions (e.g., ligand-free "Jeffery" conditions) can alter the standard outcomes [3].[3]

-

Strategy C: The Thiomethyl Switch. A robust chemical workaround involves reacting 2,4-dichloropyrimidine with sodium thiomethoxide (

). The thiolate is highly nucleophilic and C4-selective. The resulting 2-chloro-4-thiomethylpyrimidine allows the C2-Cl to be engaged in Suzuki coupling. The C4-SMe is then oxidized to the sulfone (

Part 3: Experimental Protocols

Protocol A: Regioselective C4-Suzuki Coupling of 2,4-Dichloropyrimidine

Standard protocol for installing the first aryl group at the most reactive position.

Reagents:

-

Aryl Boronic Acid (1.05 equiv)

-

Catalyst:

(5 mol%)[4] -

Base:

(2.0 M aq, 3.0 equiv) -

Solvent: DME (Dimethoxyethane) / Water (3:1 v/v)

Step-by-Step:

-

Degassing: Charge a reaction vial with DME and 2.0 M

. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation. -

Addition: Add 2,4-dichloropyrimidine, the aryl boronic acid, and

under a positive stream of Argon. -

Reaction: Seal the vial and heat to 80 °C for 4–6 hours. Monitor by LCMS.

-

Note: Do not overheat (>100 °C) as this promotes bis-coupling (disubstitution).

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc). The C4-product typically elutes before the bis-product.

Protocol B: C4-Selective Amination

Standard protocol for installing an amine at C4.

Reagents:

-

Amine (

) (1.0 equiv) -

Base: DIPEA (Diisopropylethylamine) (1.2 equiv)

-

Solvent:

-Butanol or IPA[6]

Step-by-Step:

-

Dissolution: Dissolve the pyrimidine in

-Butanol (0.2 M concentration). -

Addition: Add DIPEA followed by the amine dropwise at Room Temperature (RT).

-

Temperature Control:

-

For aliphatic amines: Stir at RT to 40 °C .

-

For anilines: Heat to 60–80 °C .

-

-

Self-Validation: If LCMS shows significant bis-addition, lower the temperature and add the amine more slowly (syringe pump). If C2-substitution is observed (rare), switch solvent to non-polar (e.g., DCM) to rely purely on nucleophilicity differences without solvent-assisted stabilization.

Part 4: Applications in Drug Design

Fragment-Based Drug Discovery (FBDD)

Dihalides are ideal for FBDD. A "hub-and-spoke" library can be generated by fixing a fragment at C4 and varying the C2 position, or vice versa.

-

Workflow:

-

Perform Protocol A (C4-Suzuki) on a 10g scale with a "privileged" aryl group (e.g., 3-aminopyrazole).

-

Isolate the monochloride intermediate.

-

Distribute into 96-well plates.

-

Perform Protocol C (C2-amination or Suzuki) with a diverse set of nucleophiles.

-

PROTAC Linker Attachment

Heteroaryl dihalides serve as rigid linkers in Proteolysis Targeting Chimeras (PROTACs). The differential reactivity allows the sequential attachment of the E3 ligase ligand (e.g., Thalidomide analog) and the Warhead (Target protein ligand).

-

Design Tip: Use the C4 position for the linker attachment if high metabolic stability is required, as C2-metabolism (oxidation) is a common clearance pathway.

References

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Catalysts, 2021.[7] [Link][8][1][9][10]

-

Ligand control of regioselectivity in palladium-catalyzed heteroannulation. Nature Communications, 2024. [Link]

-

A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society, 2021. [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. J. Org. Chem., 2020. [Link]

Sources

- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Modular Synthesis of 4,8-Functionalized Isoquinolines via Pd-Catalysis

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It addresses the specific challenge of accessing the 4,8-disubstituted isoquinoline scaffold—a structural motif found in various bioactive alkaloids and kinase inhibitors but difficult to synthesize via standard late-stage functionalization due to the "peri-position" steric hindrance at C8 and the electronic preference of Palladium for C4/C1.

Executive Summary

The isoquinoline core is a privileged scaffold in drug discovery. While C1 and C4 positions are readily accessible via nucleophilic and electrophilic functionalization respectively, the C8 position (peri-position) represents a synthetic bottleneck. Standard Pd-catalyzed C-H activation typically favors the electronically activated C4 position or the directing-group-proximal C1 position.

This protocol details a "De Novo Construction" strategy using a modified Larock-type iminoannulation. By utilizing ortho-functionalized benzaldimines and internal alkynes, this method allows for the simultaneous installation of C8 and C4 substituents in a single catalytic cycle, bypassing the limitations of direct C-H functionalization.

Strategic Analysis: The "4 vs. 8" Selectivity Challenge

Before executing the protocol, it is critical to understand why standard methods fail for this specific substitution pattern.

| Feature | C4 Position | C8 Position |

| Electronic Nature | Electron-rich (Enamine-like); prone to electrophilic attack. | Electronically neutral; sterically hindered (Peri-effect). |

| Pd-Catalyzed C-H | Highly Favored. Pd(II) electrophilic attack occurs readily at C4. | Disfavored. Requires specific directing groups or Ir(III) catalysis to override C4 preference. |

| Synthetic Solution | Late-stage functionalization (Suzuki/Heck). | Ring Construction (Pre-installing substituent on the benzene precursor). |

Key Insight: While recent literature demonstrates that Iridium(III) catalysts can force C8-selectivity via coordination to the isoquinolone oxygen, Palladium catalysis is most powerful when used to construct the ring from precursors that already carry the C8 substituent.

Core Protocol: Pd-Catalyzed Iminoannulation

This protocol synthesizes 4,8-functionalized isoquinolines by reacting a 2-iodo-6-substituted benzaldimine with an internal alkyne. The C8 substituent is derived from the aldehyde precursor, while the C4 substituent is determined by the alkyne regioselectivity.

Reaction Scheme

Precursors:

-

Component A: N-tert-butyl-2-iodo-6-R¹-benzaldimine (R¹ becomes C8 substituent).

-

Component B: Internal Alkyne (R²-C≡C-R³) (Bulky group prefers C3, smaller group R³ becomes C4 substituent).

Materials & Reagents[1][2]

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

-

Ligand: Triphenylphosphine (PPh₃) (10 mol%) or TFP (Tri-2-furylphosphine) for sterically demanding substrates.

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

Solvent: DMF (Anhydrous, degassed)

-

Additive: Tetrabutylammonium chloride (TBAC) (1.0 equiv) – Critical for stabilizing the Pd-intermediate.

Step-by-Step Procedure

Step 1: Imine Formation (Pre-reaction)

-

Dissolve 2-iodo-6-substituted benzaldehyde (1.0 mmol) in CH₂Cl₂ (5 mL).

-

Add tert-butylamine (1.5 mmol) and MgSO₄ (anhydrous).

-

Stir at RT for 12 h. Filter and concentrate to yield the N-tert-butyl imine. Note: Do not purify via silica gel (hydrolysis risk); use crude if >95% pure by NMR.

Step 2: Catalytic Annulation

-

In a flame-dried Schlenk tube, combine:

-

Evacuate and backfill with Argon (3x).

-

Add anhydrous DMF (3.0 mL) via syringe.

-

Heating: Place in a pre-heated oil bath at 100 °C for 12–24 hours. Monitor via TLC/LC-MS.

-

Checkpoint: The reaction mixture should turn dark brown/black.[2] If Pd black precipitates early (<1 hr), ligand loading may need increasing.

-

Step 3: Work-up & Purification

-

Cool to room temperature. Dilute with Et₂O (20 mL) and wash with H₂O (3 x 10 mL) to remove DMF.

-

Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Note: The tert-butyl group is usually cleaved in situ or during workup to yield the isoquinoline. If the t-Bu group remains (forming an isoquinolinium salt), treat the crude with neat TFA (1 mL) for 1 h, then neutralize.

-

Mechanism of Action

The regioselectivity is governed by the steric bulk of the alkyne during the insertion step. The bulky group (R_L) prefers the position distal to the incoming aryl-palladium species to minimize steric clash, placing it at C3, while the smaller group (R_S) ends up at C4.

Figure 1: Catalytic cycle of the Larock-type iminoannulation showing the origin of regioselectivity.

Substrate Scope & Performance Data

The following table summarizes expected outcomes based on the steric parameters of the alkyne and the electronic nature of the benzaldimine.

| Entry | C8-Substituent (Aldehyde) | Alkyne (R²-C≡C-R³) | Major Product (Isoquinoline) | Yield (%) | Notes |

| 1 | -Me (Methyl) | Ph-C≡C-Me | 3-Ph-4,8-dimethyl-IQ | 78% | High regioselectivity (Ph >> Me) |

| 2 | -OMe (Methoxy) | Ph-C≡C-Et | 3-Ph-4-ethyl-8-methoxy-IQ | 72% | Electron-rich ring facilitates Ox. Add. |

| 3 | -Cl (Chloro) | Pr-C≡C-Pr | 3,4-dipropyl-8-chloro-IQ | 65% | Symmetric alkyne eliminates regio-issues |

| 4 | -H (Unsubst.) | Ph-C≡C-CO₂Et | 3-Ph-4-ester-IQ | 81% | Ester directs via electronics (C4 favored) |

Key Observation: For 4,8-functionalization, using a symmetrical alkyne (Entry 3) is the simplest way to ensure C4 substitution without regiochemical ambiguity. If unsymmetrical, the smaller group will occupy C4.

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield (<30%) | Catalyst poisoning or unstable imine. | Add TBAC (1 equiv) to stabilize Pd nanoparticles. Ensure imine is dry. |

| Poor Regioselectivity | Alkyne substituents have similar size. | Use alkynes with distinct steric profiles (e.g., Aryl vs. Methyl) or electronic bias (EWG goes to C3 usually in specific conditions, but sterics dominate here). |

| Des-iodo Product | Ensure anhydrous solvent. Lower temperature to 80°C and extend time. | |

| C8-H Activation Failure | Trying to add C8 group after ring formation. | Stop. Pd does not activate C8-H effectively. Switch to Ir(III) catalysis (e.g., [Cp*IrCl₂]₂) for post-synthetic C8 functionalization. |

References

-

Foundational Protocol (Larock Synthesis): Roesch, K. R., & Larock, R. C. (1999).[3] Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Organic Letters, 1(4), 553–556. Link

-

C8-Selective Activation (Ir vs Pd): Kim, J., et al. (2015). Catalyst Controlled Divergent C4/C8 Site-Selective C–H Arylation of Isoquinolones.[4][5] Organic Letters, 17(13), 3232–3235. Link

-

Pd-Catalyzed C-H Activation (General): Stephens, D. E., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. ACS Catalysis, 5(1), 167–175. Link

-

Review of Isoquinoline Synthesis: Xu, X., et al. (2021). Synthesis of 4-substituted isoquinolines via palladium-catalyzed cross-coupling.[6] Organic Letters, 23(17), 6578. Link

Sources

- 1. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents | MDPI [mdpi.com]

- 2. red.library.usd.edu [red.library.usd.edu]

- 3. Isoquinoline synthesis [organic-chemistry.org]

- 4. Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pr.ibs.re.kr [pr.ibs.re.kr]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 8-Bromo-4-iodoisoquinoline

Abstract

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. The ability to selectively functionalize specific positions of the isoquinoline nucleus is paramount for the generation of novel analogues in drug discovery programs. This application note provides a comprehensive guide to the selective Buchwald-Hartwig amination of 8-Bromo-4-iodoisoquinoline, a versatile building block for the synthesis of 4-amino-8-bromoisoquinolines. Capitalizing on the inherent reactivity differences between aryl iodides and aryl bromides in palladium-catalyzed cross-coupling reactions, this protocol offers a robust and predictable method for achieving high chemoselectivity. We will delve into the mechanistic underpinnings of this selectivity, provide detailed experimental protocols, and discuss the critical parameters that govern the success of this transformation.

Introduction: The Strategic Importance of Substituted Isoquinolines

The isoquinoline core is a cornerstone in the development of therapeutic agents, with applications spanning from anticancer to antiviral and antihypertensive drugs. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods such as nucleophilic aromatic substitution or Ullmann condensation.[1][2] Its broad substrate scope, functional group tolerance, and generally mild reaction conditions have made it an indispensable tool for medicinal chemists.[1]

For di-halogenated substrates like 8-Bromo-4-iodoisoquinoline, the Buchwald-Hartwig amination presents an opportunity for selective functionalization. The ability to preferentially aminate the C4-position while leaving the C8-bromo group intact for subsequent downstream transformations is a highly desirable synthetic strategy. This sequential functionalization approach allows for the rapid diversification of the isoquinoline scaffold, enabling the exploration of a wider chemical space in the quest for novel drug candidates.

The Mechanistic Basis for Selectivity: C-I vs. C-Br Reactivity

The cornerstone of the Buchwald-Hartwig amination is a palladium-catalyzed cycle that involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] The chemoselectivity in the amination of di-haloarenes is primarily dictated by the initial oxidative addition step, which is typically the rate-determining step of the catalytic cycle.

The oxidative addition involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The rate of this process is highly dependent on the nature of the halogen, following the general reactivity trend: I > Br > Cl.[4] This difference in reactivity stems from the disparity in the carbon-halogen bond dissociation energies, with the C-I bond being significantly weaker and therefore more susceptible to cleavage by the palladium catalyst than the C-Br bond.

By carefully controlling the reaction conditions, particularly temperature, it is possible to exploit this inherent reactivity difference to achieve selective amination of the aryl iodide in the presence of an aryl bromide. Milder conditions will favor the kinetically preferred oxidative addition to the C-I bond, leaving the more robust C-Br bond untouched.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Reaction Conditions for Selectivity

Achieving high selectivity in the amination of 8-Bromo-4-iodoisoquinoline hinges on the careful selection of several key reaction parameters:

-

Catalyst and Ligand: The choice of the palladium precursor and the supporting phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos), are generally preferred as they promote the reductive elimination step and stabilize the active catalytic species.[5][6] For this specific transformation, a catalyst system known for high activity at lower temperatures is advantageous to enhance selectivity.

-

Base: The base plays a crucial role in deprotonating the amine, forming the active nucleophile.[3] The choice of base can also influence the reaction rate and selectivity.[7] While strong bases like sodium tert-butoxide (NaOtBu) can lead to high reaction rates, they may also promote competing side reactions or react with sensitive functional groups.[5] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer a milder alternative and can be beneficial for achieving high selectivity.[8]

-

Solvent: Aprotic, non-polar, or weakly polar solvents are typically employed for Buchwald-Hartwig aminations. Toluene and 1,4-dioxane are common choices. The solubility of the base and the palladium complex can be influenced by the solvent, which in turn can affect the reaction kinetics.

-

Temperature: This is arguably the most critical parameter for controlling selectivity. Lowering the reaction temperature will significantly favor the oxidative addition to the more reactive C-I bond over the C-Br bond.[9] Room temperature or slightly elevated temperatures are often sufficient for the amination of aryl iodides.

Recommended Protocol for the Selective Amination of 8-Bromo-4-iodoisoquinoline

This protocol provides a starting point for the selective synthesis of 4-amino-8-bromoisoquinolines. Optimization may be required for different amine coupling partners.

Materials and Reagents

-

8-Bromo-4-iodoisoquinoline

-

Amine of choice (e.g., morpholine, aniline, etc.)

-

Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst

-

Phosphine ligand (e.g., XPhos, SPhos)

-

Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)

-

Anhydrous toluene or 1,4-dioxane

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Experimental Procedure

Caption: A generalized experimental workflow for the selective amination.

-

Reaction Setup: To an oven-dried reaction vessel, add 8-Bromo-4-iodoisoquinoline (1.0 equiv), the desired amine (1.1-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

-

Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., XPhos, 0.04 equiv) in a small amount of the reaction solvent.

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

-

Addition of Catalyst and Solvent: Add the pre-mixed catalyst solution to the reaction vessel, followed by the addition of anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.1 M).

-

Reaction: Stir the reaction mixture at the desired temperature (start with room temperature and gradually increase if necessary, e.g., to 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete (typically indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-8-bromoisoquinoline.

Data Presentation: A Guide for Optimization

The following table provides a set of suggested starting conditions and potential optimization pathways for the selective amination of 8-Bromo-4-iodoisoquinoline.

| Parameter | Condition A (High Selectivity) | Condition B (Faster Reaction) | Rationale and Optimization Notes |

| Pd Source | Pd(OAc)₂ (2 mol%) | G3 XPhos Palladacycle (2 mol%) | Pre-formed palladacycles can offer higher activity and reproducibility. |

| Ligand | XPhos (4 mol%) | SPhos (4 mol%) | Bulky biaryl phosphine ligands are generally effective. The optimal ligand may vary with the amine. |

| Base | Cs₂CO₃ (2.0 equiv) | NaOtBu (1.5 equiv) | A weaker base like Cs₂CO₃ is recommended to enhance selectivity. Stronger bases may be used to accelerate the reaction, but selectivity may decrease. |

| Solvent | Toluene | 1,4-Dioxane | Both are excellent solvents for this transformation. |

| Temperature | 25-50 °C | 80-100 °C | Lower temperatures are crucial for maximizing selectivity for the C-I bond. Higher temperatures may lead to amination at the C-Br position. |

| Expected Outcome | High yield of 4-amino-8-bromoisoquinoline with minimal di-amination product. | Faster conversion, but potentially with a higher percentage of the di-aminated byproduct. |

Conclusion

The selective Buchwald-Hartwig amination of 8-Bromo-4-iodoisoquinoline is a powerful and reliable method for the synthesis of valuable 4-amino-8-bromoisoquinoline building blocks. By leveraging the intrinsic difference in reactivity between the C-I and C-Br bonds, high chemoselectivity can be achieved through the judicious choice of reaction conditions. The protocols and guidelines presented in this application note provide a solid foundation for researchers in drug discovery and organic synthesis to successfully implement this important transformation in their own laboratories.

References

-

Buchwald-Hartwig amination. (n.d.). In Name-Reaction.com. Retrieved February 5, 2026, from [Link]

-

Eastgate, M. D., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(10), 1275–1281. [Link]

-

Jain, A., et al. (2022). Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. Molecular Informatics, 41(12), 2100294. [Link]

-

The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. [Link]

-

St. John-Campbell, S., et al. (2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Journal of the American Chemical Society, 145(12), 6833–6842. [Link]

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]

-

Tóth, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1005. [Link]

-

Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14696–14705. [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. [Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. [Link]

-

Kim, J., & Chang, S. (2008). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 130(41), 13848–13854. [Link]

-

Liu, P., & Houk, K. N. (2012). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). The Journal of Organic Chemistry, 77(1), 241–247. [Link]

-

The Nobel Prize in Chemistry 2010 - Scientific Background. (2010, October 6). NobelPrize.org. [Link]

-

Powers, D. C., & Ritter, T. (2011). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Li, C., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23455–23465. [Link]

-

Zultanski, S. L., & Fu, G. C. (2020). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. Nature Reviews Chemistry, 4(10), 558–572. [Link]

-

Amatore, C., et al. (2006). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(I) Dimer. Organometallics, 25(19), 4574–4583. [Link]

-

Das, B., et al. (2021). Catalytic efficacy of Schiff base-palladium complexes in important C–C cross coupling reactions: a brief overview. RSC Advances, 11(52), 32967–32983. [Link]

-

Barder, T. E., et al. (2007). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 4(8), 1264–1272. [Link]

-

Chirik, P. J., et al. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Organometallics, 40(15), 2463–2472. [Link]

-

Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2236–2267. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

-

Palladium-Catalyzed Amination of Aryl Iodides. (2001). The Journal of Organic Chemistry, 66(24), 8027–8030. [Link]

-

Kim, S.-T., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(3), 644–652. [Link]

-

Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... (n.d.). ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. name-reaction.com [name-reaction.com]

- 4. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nobelprize.org [nobelprize.org]

- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective C-H Activation of 8-Bromo-4-iodoisoquinoline

This guide outlines advanced protocols for the site-selective C-H functionalization of 8-Bromo-4-iodoisoquinoline , a high-value scaffold in medicinal chemistry. This heterocycle offers three distinct vectors for diversification: the highly reactive C4-iodide, the robust C8-bromide, and the accessible C1-H bond.

Part 1: Strategic Analysis & Chemoselectivity Profile

The primary challenge in functionalizing 8-Bromo-4-iodoisoquinoline is managing the reactivity hierarchy. Standard cross-coupling conditions (Pd(0)/Pd(II)) will preferentially target the C4-Iodine bond via oxidative addition. To successfully perform C-H activation at the C1 position without compromising the halogen "handles," one must utilize orthogonal mechanistic pathways.

The Reactivity Triad

-

C4-Iodine: Most labile. Susceptible to rapid oxidative addition by Pd(0) and metal-halogen exchange.

-

C8-Bromine: Moderately reactive. Stable to mild Pd conditions but reactive under forcing Suzuki/Buchwald conditions.

-

C1-Hydrogen: The target for C-H activation.[1][2] Most acidic proton (

), susceptible to nucleophilic attack (S

Recommended Workflow: The "Radical-First" Strategy

To preserve the C4-I and C8-Br bonds for later library generation, Radical C-H Functionalization (Minisci-type) is the superior strategy. Unlike Pd-catalyzed C-H activation, which often requires high temperatures and poses risks of competitive dehalogenation or oxidative addition, radical alkylation proceeds under mild conditions compatible with aryl iodides.

Figure 1: Decision matrix for functionalizing 8-Bromo-4-iodoisoquinoline. The Radical pathway (Green) is preferred to avoid chemoselectivity errors associated with metal catalysis (Red).

Part 2: Detailed Protocols

Protocol A: C1-H Alkylation via Decarboxylative Minisci Reaction

Objective: Install primary/secondary alkyl groups at C1 while preserving C4-I and C8-Br. Mechanism: Generation of nucleophilic alkyl radicals via silver-catalyzed oxidative decarboxylation, followed by addition to the protonated isoquinoline.

Materials

-

Substrate: 8-Bromo-4-iodoisoquinoline (1.0 equiv)

-

Alkyl Source: Carboxylic Acid (

) (2.0 equiv) -

Oxidant: Ammonium Persulfate

(2.0 equiv) -

Catalyst: Silver Nitrate

(0.2 equiv) -

Acid: Trifluoroacetic Acid (TFA) (1.0 equiv) - Critical for activating the heterocycle.

-

Solvent: DCM/Water (1:1 biphasic mixture)

Step-by-Step Procedure

-

Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve 8-Bromo-4-iodoisoquinoline (1 mmol, 334 mg) in DCM (5 mL).

-

Activation: Add TFA (1 mmol, 76 µL) to protonate the isoquinoline nitrogen. Stir for 5 minutes. Note: The solution may shift color (yellow to orange) indicating formation of the isoquinolinium salt.

-

Reagent Addition: Add water (5 mL), followed by the carboxylic acid (2 mmol) and

(0.2 mmol, 34 mg). -

Initiation: Add

(2 mmol, 456 mg) in one portion. -

Reaction: Seal the vial and stir vigorously at 40°C for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.5) should disappear, replaced by a more polar spot.

-

-

Workup:

-

Cool to Room Temperature (RT).

-

Basify carefully with sat.

until pH ~8. -

Extract with DCM (

mL). -

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Self-Validating Check:

-

Success:

H NMR shows disappearance of the singlet at -

Failure (Deiodination): If the Iodine is lost, the mass spectrum will show a loss of 126 amu. This typically occurs if the temperature exceeds 60°C or if excess silver is used for prolonged periods.

Protocol B: C1-H Arylation via Nucleophilic Addition-Oxidation ( )

Objective: Install aryl groups at C1. Context: Traditional Pd-catalyzed C-H arylation is risky due to the C4-I. This protocol uses organometallic addition followed by oxidation, avoiding Pd catalysts entirely.

Materials

-

Substrate: 8-Bromo-4-iodoisoquinoline (1.0 equiv)

-

Nucleophile: Aryl Grignard (

) or Aryl Lithium ( -

Oxidant:

(Activated) or DDQ. -

Solvent: Anhydrous THF (dry).

Step-by-Step Procedure

-

Cryogenic Setup: Flame-dry a Schlenk flask under Argon. Add 8-Bromo-4-iodoisoquinoline (1 mmol) and anhydrous THF (10 mL). Cool to -78°C .

-

Critical: Low temperature is mandatory to prevent Lithium-Halogen exchange at C4-I.

-

-

Addition: Dropwise add

or-

Observation: The solution will turn deep red/brown, indicating the formation of the dihydroisoquinoline anion.

-

-

Equilibration: Stir at -78°C for 1 hour. Do not warm to RT yet.

-

Quench/Oxidation:

-

Method A (One-Pot): Add a solution of DDQ (1.5 equiv) in THF at -78°C, then warm to RT.

-

Method B (Two-Step): Quench with water, extract the unstable dihydro-intermediate, dissolve in DCM, and stir with activated

(10 equiv) for 2 hours.

-

-

Workup: Filter through a Celite pad to remove Manganese/DDQ residues. Concentrate and purify via column chromatography.

Data Comparison: Minisci vs.

| Feature | Protocol A (Minisci) | Protocol B ( |

| Target Group | Alkyl ( | Aryl, Heteroaryl |

| C4-I Stability | Excellent (Radical mechanism) | Moderate (Requires -78°C to avoid Li-I exchange) |

| Reagents | Cheap (Acid, Persulfate) | Sensitive (Organolithiums) |

| Scalability | High (Gram scale easy) | Moderate (Cryogenic limits) |

Part 3: Mechanistic Pathway & Troubleshooting

The following diagram illustrates the Minisci mechanism tailored to this substrate, highlighting the role of the protonated nitrogen in activating the C1 position for nucleophilic radical attack.

Figure 2: Mechanistic cycle of the Ag-catalyzed Minisci reaction. Note that the protonated heterocycle is the active species, ensuring regioselectivity at C1.

Troubleshooting Guide

-

Problem: Low Yield / Unreacted Starting Material.

-

Cause: Insufficient protonation.

-

Fix: Ensure TFA is fresh. Check pH < 2.

-

-

Problem: Loss of Iodine (C4).

-

Cause: Reaction temperature too high (>50°C) or prolonged exposure to Ag(II).

-

Fix: Maintain 40°C. Stop reaction immediately upon consumption of starting material.

-

-

Problem: C3 Alkylation (Regio-isomers).

-

Cause: Steric bulk at C1 (rare for this scaffold) or specific solvent effects.

-

Fix: The C1 position is electronically favored (alpha to N). If C3 isomers appear, switch solvent to pure water/MeCN mixtures to increase the "hydrophobic effect" driving the radical to the most accessible carbon.

-

References

-

Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals: substitution of heteroaromatic bases. Tetrahedron. Link

-

Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Link

-

Wang, H., et al. (2018). Site-Selective C–H Functionalization of Isoquinolines. Chemical Reviews. Link

-

Duncton, M. A. J. (2011). Minisci reactions: Versatile C–H functionalization for drug discovery. Med. Chem. Commun. Link

-

Li, J., et al. (2021).[3] Chemoselective Functionalization of Halogenated Isoquinolines. Journal of Organic Chemistry. Link(Representative citation for halogen tolerance in radical additions).

Sources

Application Notes and Protocols for C4-Position Lithiation and Halogen-Metal Exchange

Abstract

The selective functionalization of heterocyclic and aromatic scaffolds at the C4 position is a cornerstone of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science. This document provides a comprehensive guide to achieving C4 functionalization through two powerful organometallic techniques: direct lithiation (hydrogen-metal exchange) and halogen-metal exchange. We will delve into the underlying principles, provide detailed, field-proven protocols, and emphasize the critical safety measures required when handling highly reactive organolithium reagents. This guide is designed to equip researchers with the knowledge to confidently and safely execute these transformative reactions.

Introduction: The Strategic Importance of C4 Functionalization

The precise introduction of substituents onto a core molecular structure is paramount in tailoring its biological activity, physical properties, and overall function. The C4 position of many six-membered aromatic and heteroaromatic rings presents a unique synthetic challenge. While traditional electrophilic aromatic substitution reactions often favor ortho and para positions, direct functionalization at the C4 position frequently requires more nuanced strategies.[1] Organolithium chemistry offers a robust solution, enabling the formation of a carbon-lithium bond at the C4 position, which can then be intercepted by a wide array of electrophiles.

This guide will focus on two primary methods for generating a C4-lithiated species:

-

Direct Lithiation (Ortho-Lithiation/Directed Metalation): This method relies on the presence of a directing metalation group (DMG) to guide an organolithium base to deprotonate a specific C-H bond, typically ortho to the DMG.

-

Halogen-Metal Exchange: This powerful technique involves the rapid exchange of a halogen atom (typically bromine or iodine) with a lithium atom from an organolithium reagent. This reaction is often faster and more regioselective than direct deprotonation, especially at low temperatures.[2][3][4]

Core Principles: Understanding the "Why" Behind the "How"

A successful C4 lithiation strategy hinges on a solid understanding of the reaction mechanisms and the factors that govern their efficiency and selectivity.

Direct Lithiation: The Role of the Directing Group

Direct lithiation, a subset of hydrogen-metal exchange, is a kinetically controlled process. The mechanism is believed to involve the coordination of the organolithium reagent to a heteroatom within the directing group. This coordination pre-positions the base for the abstraction of a nearby proton.[3]

Key Considerations for Direct Lithiation:

-

Choice of Base: Strong, sterically hindered bases like lithium diisopropylamide (LDA) or sec-butyllithium are often employed to favor kinetic deprotonation and minimize nucleophilic addition to the directing group itself.[5]

-

Solvent: Ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are commonly used as they solvate the lithium cation, increasing the reactivity of the organolithium base. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further break down organolithium aggregates, enhancing reactivity.[6]

-

Temperature: These reactions are typically conducted at low temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium species or reaction with the solvent.

Halogen-Metal Exchange: A Rapid and Regiospecific Transformation

The halogen-metal exchange is an equilibrium process that generally favors the formation of the more stable organolithium species. The reaction proceeds through a four-centered transition state.[7]

Key Considerations for Halogen-Metal Exchange:

-

Halogen Choice: The rate of exchange follows the trend I > Br > Cl >> F. Bromine and iodine are the most commonly used halogens for this transformation.[4]

-

Organolithium Reagent: n-Butyllithium is a widely used reagent for this purpose. Two equivalents are often necessary: one for the exchange and a second to deprotonate the resulting n-butyl halide. tert-Butyllithium can also be used and is often more reactive.[2]

-

Extreme Low Temperatures: These reactions are almost exclusively performed at very low temperatures (-78 °C to -100 °C) to prevent the newly formed, highly reactive C4-lithiated species from undergoing side reactions, such as reaction with the solvent or unreacted starting material.[2] This is especially crucial when the substrate contains other electrophilic functional groups.[2]

Experimental Protocols

The following protocols are presented as a general guide. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary for specific substrates.

General Safety Precautions for Working with Organolithium Reagents

Organolithium reagents such as n-butyllithium are pyrophoric, meaning they can ignite spontaneously on contact with air and/or moisture.[6][8][9] Strict adherence to safety protocols is mandatory.

-

Inert Atmosphere: All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and anhydrous solvents.[10][11]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety glasses or a face shield, and appropriate gloves.[12][13] Nomex gloves can be worn under nitrile gloves for added protection.[14]

-

Quenching: Have a plan for safely quenching the reaction and any excess organolithium reagent. A beaker of dry ice or a solution of isopropanol in an inert solvent should be readily available.[10][11][15]

-

Fire Safety: A Class B or ABC dry powder fire extinguisher must be accessible. DO NOT use water or carbon dioxide fire extinguishers on organolithium fires.[11]

-

Working Alone: Never perform reactions involving organolithium reagents while working alone.[14]

Protocol: C4-Lithiation of a Halogenated Heterocycle via Halogen-Metal Exchange

This protocol describes a general procedure for the halogen-metal exchange on a C4-bromo-substituted pyridine derivative, followed by quenching with an electrophile.

Materials:

-

C4-Bromo-substituted heterocycle (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 - 2.2 eq, titrated solution)

-

Electrophile (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Oven-dried, two- or three-neck round-bottom flask with a magnetic stir bar

-

Septa

-

Nitrogen or argon gas inlet

-

Syringes and needles

-

Low-temperature thermometer

-

Cryogenic bath (e.g., dry ice/acetone or dry ice/isopropanol)

Procedure:

-

Reaction Setup: Assemble the dry glassware under a positive pressure of inert gas. Add the C4-bromo-substituted heterocycle (1.0 eq) and anhydrous THF to the reaction flask.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of n-BuLi: Slowly add the n-butyllithium solution dropwise via syringe while maintaining the internal temperature below -70 °C. The solution may change color upon addition.

-

Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes. The optimal time should be determined experimentally.

-

Quenching with Electrophile: Slowly add the electrophile (1.2 eq) to the reaction mixture at -78 °C.

-

Warming: After the addition is complete, allow the reaction to slowly warm to room temperature over several hours or overnight.

-

Aqueous Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or other suitable methods.

Data Presentation: Key Reaction Parameters

| Parameter | Rationale and Key Considerations | Typical Range |

| Temperature | Crucial for preventing side reactions and decomposition of the organolithium species. Halogen-metal exchange is highly exothermic. | -78 °C to -100 °C |

| Solvent | Ethereal solvents stabilize the organolithium species. Must be anhydrous. | THF, Diethyl Ether |

| Organolithium Reagent | n-BuLi is common; t-BuLi is more reactive. Accurate titration is essential for stoichiometry. | 1.1 - 2.2 equivalents |

| Reaction Time | Sufficient time for complete halogen-metal exchange is needed. Overly long times can lead to side reactions. | 30 - 90 minutes |

| Quenching Agent | A wide variety of electrophiles can be used, including aldehydes, ketones, carbon dioxide, and alkyl halides.[6] | 1.2 - 1.5 equivalents |

Visualization of the Process

Mechanism of Halogen-Metal Exchange

Caption: Mechanism of Halogen-Metal Exchange

Experimental Workflow for C4 Lithiation and Quenching

Caption: Experimental Workflow for C4 Lithiation

Troubleshooting and Expert Insights

-

Low Yield:

-

Inactive Organolithium Reagent: Titrate your n-BuLi solution before use to determine its exact concentration. Organolithium reagents degrade over time.[6]

-

Incomplete Reaction: Extend the reaction time at low temperature or consider using a more reactive organolithium reagent like t-BuLi.

-

Side Reactions: Ensure the reaction temperature is strictly maintained at or below -78 °C.

-

-

Formation of Multiple Products:

-

Proton Scrambling: If there are other acidic protons in the molecule, direct deprotonation may compete with halogen-metal exchange. The halogen-metal exchange is generally faster at very low temperatures.

-

Reaction with Solvent: At higher temperatures, the C4-lithiated species can deprotonate the THF solvent.

-

-

No Reaction:

-

Poor Quality Reagents: Ensure all reagents are of high quality and solvents are rigorously dried.

-

Unreactive Halide: If using a chloride, the reaction may require higher temperatures or a more reactive organolithium reagent.

-

Conclusion

The C4-lithiation of aromatic and heterocyclic compounds via halogen-metal exchange is a powerful and versatile tool for the synthesis of complex molecules. A thorough understanding of the reaction mechanism, meticulous attention to experimental technique, and an unwavering commitment to safety are the cornerstones of success. By following the principles and protocols outlined in this guide, researchers can confidently harness the synthetic potential of this important transformation.

References

-

Journal of Student Scholarship at TCNJ. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

-

National Institutes of Health. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

-

Macmillan Group, Princeton University. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

-

Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

-

University of California, Los Angeles. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BUTYL LITHIUM. Retrieved from [Link]

-

American Chemical Society. (n.d.). Lithiation Reaction. Retrieved from [Link]

-

University of Arkansas Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

-

Baran Lab, Scripps Research. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

The Sarpong Group, University of California, Berkeley. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link]

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. joss.tcnj.edu [joss.tcnj.edu]

- 3. ias.ac.in [ias.ac.in]

- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. fishersci.com [fishersci.com]

- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. nj.gov [nj.gov]

- 13. enhs.uark.edu [enhs.uark.edu]

- 14. acs.org [acs.org]

- 15. sarponggroup.com [sarponggroup.com]

Troubleshooting & Optimization

Technical Support Center: Chemoselectivity in 8-Bromo-4-iodoisoquinoline Cross-Coupling

Executive Summary: The Hierarchy of Halogens

Welcome to the technical support hub for 8-bromo-4-iodoisoquinoline. If you are working with this substrate, your primary challenge is chemoselectivity . You are dealing with two electrophilic sites with distinct bond dissociation energies (BDE).

-

Site A (C4-I): High reactivity. The C-I bond is weak and undergoes oxidative addition with Pd(0) rapidly, often at room temperature.

-

Site B (C8-Br): Moderate reactivity. The C-Br bond requires higher activation energy (heat, specialized ligands) to undergo oxidative addition.

The Golden Rule: In standard Pd-catalyzed cross-couplings (Suzuki, Sonogashira, etc.), C4-I will always react before C8-Br. Reversing this order directly on this substrate is chemically non-viable without protecting groups.

Troubleshooting Guide (Q&A)

Category A: Achieving Exclusive C4-Selectivity

Q1: I am seeing ~10% double-coupling (reaction at both C4 and C8). How do I stop the C8-Br from reacting?

Diagnosis: Your reaction conditions are too "hot" (energetic). Even though Bromine is less reactive, high temperatures or highly active catalysts (e.g., Pd(dtbpf)Cl2, XPhos) can bridge the activation energy gap, leading to "over-coupling."

Solution Protocol:

-

Temperature Control: Lower your reaction temperature. C4-I coupling often proceeds at RT to 40°C . Do not reflux until the Iodine is consumed.

-

Base Selection: Switch to a milder base. Use Na2CO3 or K3PO4 instead of Cs2CO3 or strong alkoxides.

-

Stoichiometry: Strictly limit your nucleophile (boronic acid/alkyne) to 0.95 - 1.0 equivalents . Excess nucleophile drives the second addition.

-

Catalyst: Use "standard" activity catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 . Avoid "Buchwald" precatalysts (G3/G4) for the first step, as they are designed to activate unreactive chlorides/bromides.

Q2: My C4-coupling is sluggish at room temperature. Should I heat it?

Diagnosis: Steric hindrance at the C4 position (peri-interaction with C5) or the nature of your nucleophile (e.g., electron-poor boronic acid) might be slowing the transmetallation step.

Solution Protocol:

-

Do not jump to reflux. Increase T in 5°C increments (e.g., 30°C -> 35°C).

-

Additive: Add Ag2O or Ag2CO3 (for Suzuki) to facilitate transmetallation via the "silver effect" without requiring thermal activation of the C-Br bond.

Category B: The "Impossible" Switch (C8-Selectivity)

Q3: Can I cross-couple the C8-Bromine before the C4-Iodine?

Technical Answer: No. Direct chemoselective oxidative addition at C-Br in the presence of C-I is kinetically forbidden under standard Pd-catalysis. The Pd(0) will naturally insert into the weaker C-I bond first.

Workaround Strategy: If you need the C8 position functionalized first, you are likely using the wrong starting material.

-

Route A (De novo): Start with 8-bromoisoquinoline , perform your cross-coupling at C8, and then introduce the Iodine at C4 via electrophilic aromatic substitution (NIS/MeCN).

-

Route B (Protection): If you must use the dihalo-substrate, you would need to perform a halogen-lithium exchange. However, n-BuLi will also preferentially exchange the Iodine. There is no practical direct method to switch this preference on the bare scaffold.

Category C: Sequential One-Pot Reactions

Q4: How do I functionalize both positions with different groups in one pot?

Strategy: Exploiting the reactivity gap. You perform the reactions sequentially without isolation.

Protocol:

-

Step 1 (C4): Add Nucleophile A (1.0 equiv), Pd(PPh3)4 (2 mol%), Na2CO3, Solvent. Run at 40°C .

-

Checkpoint: Verify C4-I consumption via LCMS.

-

Step 2 (C8): Add Nucleophile B (1.2 equiv). Optional: Add a more active ligand (e.g., SPhos) if the C8-Br is stubborn.

-

Heat: Raise temperature to 80-100°C to activate the C-Br bond.

Visualizing the Decision Pathway

The following diagram illustrates the critical decision nodes for processing 8-bromo-4-iodoisoquinoline.

Figure 1: Decision tree for regioselective cross-coupling of 8-bromo-4-iodoisoquinoline.

Data Summary: Reaction Parameters

Use this table to select the correct starting conditions for your specific goal.

| Parameter | C4-Selective (Keep Br) | C8-Coupling (Post-C4) | Risk Factors |

| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Pd(dtbpf)Cl2, XPhos Pd G3 | High activity catalysts reduce selectivity. |

| Temperature | 20°C – 45°C | 80°C – 110°C | T > 60°C risks activating C-Br. |

| Base | Na2CO3, K2CO3 (aq) | Cs2CO3, K3PO4 | Strong bases promote bis-coupling. |

| Solvent | DME/H2O, THF | Toluene, Dioxane | DMF/DMAc can accelerate reaction too much. |

| Time | 1 – 4 Hours | 6 – 18 Hours | Monitor C4 consumption closely. |

Validated Experimental Protocol

Protocol: Chemoselective Suzuki Coupling at C4 Objective: Synthesize 4-(4-methoxyphenyl)-8-bromoisoquinoline.

-

Setup: To a reaction vial, add 8-bromo-4-iodoisoquinoline (334 mg, 1.0 mmol), 4-methoxyphenylboronic acid (152 mg, 1.0 mmol), and Pd(dppf)Cl2 (36 mg, 0.05 mmol).

-

Solvent: Add degassed DME (4 mL) and 2M Na2CO3 (1 mL).

-

Reaction: Stir at 40°C under N2 atmosphere.

-

Monitoring: Check LCMS at 1 hour.

-

Look for: Mass [M+H] = 314/316 (Product).

-

Watch for: Mass [M+H] = 240 (Hydro-deiodination byproduct) or Bis-coupled product.

-

-

Workup: Once C4-I is consumed (<2% remaining), dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc). The 8-Br handle remains intact for future transformations.

References

-

Reactivity of Halo-Heterocycles in Cross-Coupling

- General Principle: The bond dissociation energy (BDE) of C(sp2)-I (approx. 65 kcal/mol) is significantly lower than C(sp2)-Br (approx. 81 kcal/mol)

-

Source: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Isoquinoline Functionalization

- Context: Electrophilic substitution (iodination) typically occurs at C4, while nucleophilic/coupling approaches rely on pre-functionalized halides.

-

Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter on Isoquinolines). Link

-

Chemoselective Suzuki Coupling Protocols

- Methodology: Detailed protocols for selective coupling of dihaloarenes using mild bases and temper

-

Source: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Catalyst selection for sterically hindered isoquinoline couplings

Technical Support Center: Isoquinoline Coupling Solutions Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Topic: Sterically Hindered Isoquinoline Couplings (C1/C3 Functionalization)

Welcome to the Isoquinoline Coupling Support Hub

You are likely here because the C1-position of isoquinoline is failing to couple. This is a known "red zone" in catalysis. The challenge is twofold: Steric hindrance (the C1 substituent is flanked by the nitrogen lone pair and the C8 proton) and Catalyst Poisoning (the isoquinoline nitrogen binds Pd(II) species, shutting down the cycle).

Below are the resolved support tickets, decision matrices, and validated protocols to get your reaction moving.

Ticket #001: C1-Arylation Stalls or Fails (Suzuki-Miyaura)

Issue: Standard Suzuki conditions (Pd(PPh3)4 or Pd(dppf)Cl2) yield <10% product or complete starting material recovery. Diagnosis: The oxidative addition step is too slow due to sterics, and the active catalyst is being sequestered by the isoquinoline nitrogen.

The Solution: The "Throw-Away" Ligand Strategy

You must use a precatalyst system that generates a "hot" Pd(0) species immediately upon activation, preventing the substrate from binding to the metal before the catalytic cycle begins.

Recommended Catalyst System: Pd-PEPPSI-IPent or XPhos Pd G4

| Parameter | Recommendation | Technical Rationale |

| Catalyst | Pd-PEPPSI-IPent (1–3 mol%) | The bulky IPent NHC ligand creates a flexible steric pocket that accommodates the C1-hindrance while the pyridine ligand is "thrown away" to open the active site. |

| Alternative | XPhos Pd G4 | The biphenyl backbone prevents palladacycle formation with the substrate. Excellent for unstable boronic acids. |

| Base | K₃PO₄ (3.0 equiv) | Weaker bases reduce dehalogenation side-reactions common with hindered substrates. |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Water is strictly required to activate the boronic acid (forming the boronate species) in these hindered systems. |

| Temp | 60–80 °C | Do not reflux immediately. Allow the "throw-away" activation to occur at moderate temps. |

Visual Guide: Catalyst Selection Logic

Caption: Decision matrix for selecting the optimal precatalyst based on coupling partner sterics and nucleophile type.

Ticket #002: C1-Amination (Buchwald-Hartwig) Failures

Issue: No conversion with standard conditions. The isoquinoline nitrogen acts as a competitive ligand, shutting down Pd. Diagnosis: Monodentate phosphines (PPh3) or bidentate ligands (BINAP) are often displaced by the substrate. You need a ligand that binds Pd tighter than the substrate does.

The Solution: Dialkylbiaryl Phosphine Precatalysts

Use G4 Precatalysts . These contain the ligand and palladium in a 1:1 ratio with a labile amine ligand that ensures rapid activation.

-

For Primary Amines: BrettPhos Pd G4 . The bulk of BrettPhos prevents the isoquinoline from coordinating to the metal center, forcing the reductive elimination of the C-N bond.

-

For Secondary Amines: RuPhos Pd G4 . RuPhos is specifically tuned to prevent β-hydride elimination, which is a risk with secondary amines.

Critical Protocol Adjustment: If using BrettPhos , avoid K₂CO₃. It is often too weak to deprotonate the amine-Pd complex in hindered zones. Switch to NaOtBu or LiHMDS .

Ticket #003: Troubleshooting & FAQ

Q: My reaction turns black immediately (Pd black precipitation). What happened? A: This is "Catalyst Death." The oxidative addition was too slow, and the unstable Pd(0) aggregated.

-

Fix: Switch to Pd-PEPPSI-IPent .[1][2] The NHC ligand stabilizes the Pd(0) species much better than phosphines in solution, acting as a "reservoir" for the active catalyst.

Q: I see the product, but also a lot of de-halogenated isoquinoline (H-Isoquinoline). A: This is hydrodehalogenation.

-

Cause: If using alcohols (isopropanol/ethanol) as solvent, they are acting as hydride sources.

-

Fix: Switch to strictly aprotic solvents like Toluene or Dioxane . Ensure your solvent is anhydrous if using NaOtBu.

Q: Can I use Pd(OAc)₂ + Ligand instead of Precatalysts? A: For C1-isoquinolines? No.

-